molecular formula C19H30N2O2 B2810330 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine CAS No. 701970-66-3

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine

Cat. No.: B2810330
CAS No.: 701970-66-3
M. Wt: 318.461
InChI Key: TXXDFVIPKURLPS-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a structurally complex piperazine derivative characterized by the presence of a rigid 3,5-dimethyladamantane moiety and an acetylated piperazine core. This compound’s synthesis typically involves acetylation of a piperazine precursor followed by coupling with a 3,5-dimethyladamantane carbonyl chloride derivative. Its structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting lipophilic biological interfaces such as membrane-bound enzymes or receptors .

Properties

IUPAC Name

1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDFVIPKURLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following analysis compares 1-acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine with analogous compounds in terms of structural features, synthetic challenges, and biological relevance.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
This compound 3,5-Dimethyladamantane, acetyl ~407.5* Potential CNS or antimicrobial targets
1-Acetyl-4-(4-hydroxyphenyl)piperazine 4-Hydroxyphenyl, acetyl 236.3 Antifungal activity
1-[(3,5-Dimethoxyphenyl)carbonyl]-4-(naphthalen-2-ylmethyl)piperazine 3,5-Dimethoxyphenyl, naphthylmethyl 406.5 Not explicitly stated; structural analog
1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine Dihydroxypropoxyphenyl, acetyl 324.3 Safety profiled; regulatory compliance
1-[(5-Methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2-pyridyl]piperazine (U-87201E) Methoxyindole, pyridyl 441.5 HIV-1 reverse transcriptase inhibition

*Estimated based on adamantane and piperazine core contributions.

Key Observations

Adamantane vs. Aryl Substituents

  • The 3,5-dimethyladamantane group in the target compound introduces significant steric bulk and hydrophobicity compared to planar aryl substituents (e.g., 4-hydroxyphenyl or naphthylmethyl groups in ). This may enhance binding to rigid hydrophobic pockets in target proteins, such as sigma receptors or efflux pump components .
  • In contrast, arylpiperazines like 1-(1-naphthylmethyl)piperazine () exhibit enhanced activity against multidrug-resistant E. coli due to their planar aromatic systems, which facilitate π-π stacking with bacterial efflux pump components .

Carbonyl Functionality

  • The endocyclic carbonyl in this compound is critical for conformational rigidity, similar to compounds 38–40 in Table 2 (), which feature polycyclic frameworks with carbonyl groups. This rigidity may improve metabolic stability compared to flexible analogs like 1-acetyl-4-(2-acetoxyphenyl)piperazine (MW 262.3, ).

Synthetic Complexity

  • The adamantane moiety introduces synthetic challenges, such as the need for specialized coupling reagents to attach the bulky carbonyl group to the piperazine core. This contrasts with simpler derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine, which can be synthesized via direct acetylation in aqueous conditions .

Research Findings and Implications

  • Metabolic Stability : The 3,5-dimethyladamantane group likely reduces hepatic clearance compared to smaller substituents (e.g., acetyl or methoxy groups), as seen in similar adamantane-drug conjugates .
  • Toxicity Profile : Safety data for 1-acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine () indicate low acute toxicity, suggesting that the adamantane analog may also exhibit favorable biocompatibility pending empirical validation.
  • Knowledge Gaps: No direct evidence exists for the target compound’s antibacterial or antifungal activity. Testing against models cited in is recommended.

Biological Activity

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The addition of an acetyl group and a dimethyladamantanyl moiety enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

Mechanisms of Biological Activity

Research indicates that compounds with piperazine structures often exhibit a range of biological activities, including:

  • Antifilarial Activity : Preliminary studies suggest that piperazine derivatives can inhibit the growth of filarial parasites. For instance, compounds similar to this compound have shown macrofilaricidal and microfilaricidal effects against Brugia malayi, a significant parasitic worm affecting humans .
  • Protease Inhibition : At concentrations around 1 µM, related compounds have been observed to inhibit protease activity in B. malayi, suggesting a potential mechanism for their antifilarial effects .

Biological Activity Data Table

Biological ActivityObservationsReferences
Antifilarial53.6% adulticidal and 46.0% microfilaricidal activity at 300 mg/kg in rodent models
Protease Inhibition82% inhibition of protease activity at 1 µM concentration
Female Sterilization Effect46.3% sterilization effect on female worms at specified doses

Case Study 1: Efficacy Against B. malayi

In a controlled study involving cotton rats (Mastomys coucha), the compound demonstrated significant efficacy against B. malayi. The administration of the compound at a dosage of 300 mg/kg over five days resulted in substantial reductions in both adult and microfilarial populations, indicating its potential as a therapeutic agent for filarial infections.

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it interferes with the establishment of infective larvae-induced infections by up to 50%. This suggests not only therapeutic applications but also preventive measures against filarial infections.

Q & A

Q. What are the established synthetic routes for 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions: (i) Adamantane functionalization : Introduce 3,5-dimethyladamantane via Friedel-Crafts acylation or alkylation under anhydrous conditions (e.g., AlCl₃ catalysis) . (ii) Piperazine coupling : React 1-acetylpiperazine with the activated adamantane carbonyl derivative (e.g., using carbodiimide coupling agents like EDC/HOBt) . (iii) Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodology :
  • Spectroscopic analysis : ¹H NMR (confirm acetyl group at δ ~2.1 ppm and adamantane protons at δ ~1.6–2.0 ppm), ¹³C NMR (carbonyl carbons at ~170–175 ppm), and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with adamantane and piperazine moieties .

Q. What preliminary biological assays are recommended for screening bioactivity?

  • Methodology :
  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Solubility assessment : Measure logP via shake-flask method (octanol/water) to guide formulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for the adamantane-piperazine coupling step?

  • Methodology :
  • Catalyst screening : Compare Pd-catalyzed cross-coupling vs. microwave-assisted amidation for efficiency .
  • Reaction kinetics : Use in-situ FT-IR to monitor carbonyl activation and optimize reaction time/temperature .
  • Byproduct analysis : Identify side products (e.g., unreacted adamantane derivatives) via GC-MS and adjust stoichiometry .

Q. How to resolve contradictions in bioassay data across different studies?

  • Case example : Conflicting IC₅₀ values in kinase inhibition assays may arise from: (i) Purity discrepancies : Validate compound purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) . (ii) Isomerism : Check for diastereomers (if chiral centers exist) using chiral HPLC or X-ray crystallography . (iii) Assay conditions : Standardize ATP concentrations and incubation times across labs .

Q. What computational strategies predict target binding modes for SAR studies?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1M7P) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess adamantane’s hydrophobic stabilization in lipid membranes .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl groups on adamantane) with activity using Random Forest regression .

Q. How to design stability studies under physiological conditions?

  • Methodology :
  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via UPLC-MS/MS .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .
  • Light sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation products .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hood for weighing .
  • Spill management : Neutralize with inert adsorbent (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation/hydrolysis .

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